5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The presence of the fluoro and methyl groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2-fluoro-4-methylphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methylphenol
- 2-fluoro-4-methylaniline
- 4-fluorophenol
- 4-fluoro-2-methylphenol
Uniqueness
Compared to similar compounds, 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. The combination of the fluoro and methyl groups with the tetrazole ring enhances its potential for various applications in scientific research and industry.
Properties
CAS No. |
1250349-43-9 |
---|---|
Molecular Formula |
C8H7FN4 |
Molecular Weight |
178.2 |
Purity |
0 |
Origin of Product |
United States |
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